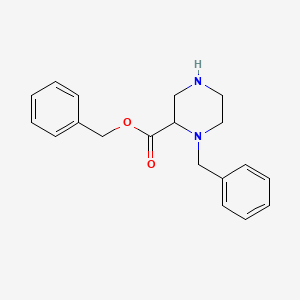

Benzyl 1-benzylpiperazine-2-carboxylate

Description

Benzyl 1-benzylpiperazine-2-carboxylate is a piperazine derivative featuring a benzyl group at the 1-position of the piperazine ring and a benzyl ester moiety at the 2-position. Its molecular formula is C19H20N2O2, with a molecular weight of 308.38 g/mol. Piperazine-based compounds are widely utilized in organic synthesis as intermediates or protecting groups due to their versatility in forming stable amide or ester linkages .

Properties

IUPAC Name |

benzyl 1-benzylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19(23-15-17-9-5-2-6-10-17)18-13-20-11-12-21(18)14-16-7-3-1-4-8-16/h1-10,18,20H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQFIVBEELNHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598840 | |

| Record name | Benzyl 1-benzylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253226-48-0 | |

| Record name | Benzyl 1-benzylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-benzylpiperazine-2-carboxylate typically involves the reaction of piperazine with benzyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or chloroform. The product is then purified through crystallization or distillation .

Industrial Production Methods

Industrial production of Benzyl 1-benzylpiperazine-2-carboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-benzylpiperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Psychoactive Properties

Benzyl 1-benzylpiperazine-2-carboxylate is structurally related to benzylpiperazine, a compound known for its psychoactive effects. Research indicates that derivatives of piperazines can exhibit stimulant properties, similar to amphetamines. These compounds interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions .

Table 1: Comparison of Neurotransmitter Affinities

| Compound | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |

|---|---|---|---|

| Benzyl 1-benzylpiperazine-2-carboxylate | High | Moderate | Low |

| Benzylpiperazine (BZP) | Moderate | High | Moderate |

| d-Amphetamine | Low | Very High | High |

1.2 Potential Therapeutic Uses

Recent studies have suggested that benzyl derivatives may serve as modulators for various conditions, including anxiety and pain management. For instance, compounds related to benzyl 1-benzylpiperazine-2-carboxylate have been investigated for their ability to inhibit fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids, thus potentially enhancing analgesic effects .

Cosmetic Applications

The compound has also been explored in cosmetic formulations due to its potential as a skin conditioning agent. Its ability to enhance the delivery of active ingredients through the skin makes it a candidate for various topical applications.

Table 2: Cosmetic Formulation Properties

| Property | Impact |

|---|---|

| Skin Penetration | Enhanced by benzyl derivatives |

| Moisturization | Potentially improves hydration |

| Stability | Compatible with various emulsifiers |

Research indicates that incorporating benzyl 1-benzylpiperazine-2-carboxylate into formulations could improve the efficacy of moisturizers and anti-aging products by facilitating better absorption of active ingredients into the skin layers .

Research and Development Case Studies

3.1 Case Study: Psychoactive Substance Detection

A study conducted on psychoactive substances highlighted the detection of benzyl derivatives in user samples, emphasizing the need for continuous monitoring of new psychoactive substances in the market. The study utilized advanced analytical techniques such as liquid chromatography-mass spectrometry to identify these compounds .

3.2 Case Study: Cosmetic Formulation Development

In a recent formulation study, researchers developed a novel emulsion containing plant extracts and benzyl derivatives. The formulation was tested for stability and skin irritation, showing promising results in terms of safety and effectiveness in wound healing applications .

Mechanism of Action

The mechanism of action of Benzyl 1-benzylpiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, including dopamine, norepinephrine, and serotonin transporters. This interaction leads to the release of these neurotransmitters, which can result in various physiological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts key features of benzyl 1-benzylpiperazine-2-carboxylate with structurally related piperazine and piperidine derivatives:

Biological Activity

Benzyl 1-benzylpiperazine-2-carboxylate (BBPC) is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in neuropharmacology. This article explores the biological activity of BBPC, highlighting its mechanisms of action, receptor interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

BBPC is a derivative of piperazine, characterized by a benzyl group and a carboxylate functional group. The structure can be represented as follows:

This configuration enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications.

BBPC exhibits multiple mechanisms of action primarily through its interaction with various neurotransmitter systems. Research indicates that compounds with piperazine moieties often influence serotonin and dopamine receptors, which are critical in mood regulation and pain signaling.

- Serotonergic Activity : BBPC has been shown to act on serotonin receptors, particularly 5-HT_2A and 5-HT_3, which may explain its potential effects on mood disorders and anxiety .

- Dopaminergic Activity : Similar to other benzylpiperazine derivatives, BBPC may modulate dopaminergic pathways, potentially influencing reward and pleasure mechanisms in the brain .

- Opioid Receptor Interaction : Some studies suggest that BBPC may also interact with μ-opioid receptors, which are vital for pain management .

Neuropharmacological Effects

BBPC's interaction with neurotransmitter systems suggests it may have therapeutic applications in treating conditions such as depression, anxiety disorders, and chronic pain. For instance:

- Pain Management : Research has indicated that benzylpiperazine derivatives can modulate nociceptive signaling pathways, offering potential as analgesics .

- Mood Disorders : The serotonergic activity of BBPC positions it as a candidate for antidepressant development, with ongoing studies investigating its efficacy compared to traditional SSRIs .

Case Studies

- Analgesic Effects : In a study involving mouse models of inflammatory pain, BBPC demonstrated significant antinociceptive effects comparable to established analgesics. The compound's ability to modulate σ-1 receptors was highlighted as a key mechanism behind its pain-relieving properties .

- Behavioral Pharmacology : Another study examined the behavioral effects of BBPC in anxiety models, showing promise in reducing anxiety-like behaviors in rodents, further supporting its potential use as an anxiolytic agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of BBPC compared to related piperazine derivatives:

| Compound Name | Receptor Affinity (nM) | Primary Action | Therapeutic Use |

|---|---|---|---|

| Benzyl 1-benzylpiperazine-2-carboxylate (BBPC) | σ-1: 1.6 | Analgesic, anxiolytic | Pain management, mood disorders |

| 1-(4-Fluorobenzyl)piperazine | σ-1: 5.0 | Dopaminergic | Antidepressant |

| N-benzylpiperazine | σ-1: 10.0 | Serotonergic | Recreational use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.